allyl 2-(cinnamoylamino)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
Allyl 2-(cinnamoylamino)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a thiazole derivative that has shown promising results in various studies related to biochemistry and physiology.
Scientific Research Applications
Potential Antitumor Agents
A study explored the synthesis of allyl, propargyl, and cyanomethyl esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids, highlighting an interest in the antitumor potential of such compounds. However, under the specific conditions employed, these compounds did not exhibit significant antitumor activity (Andreani et al., 1983).
Synthetic Methodologies
The chemo- and regioselective synthesis of alkyl-3-thiazoline carboxylates was carried out from corresponding thiazolidines, via a MnO2-mediated oxidation reaction under mild conditions, indicating the synthetic versatility of allyl-substituted thiazole compounds (Fernandez et al., 2001).
Formation of 5,6-Dihydro-1,3(4H)-thiazin-4-carboxylates
Research demonstrated the transformation of 4-allyl-1,3-thiazol-5(4H)-ones into methyl 5,6-dihydro-4,6-dimethyl-2-phenyl-1,3(4H)-thiazine-4-carboxylate, showcasing a reaction type common for 4-allyl-substituted 1,3-thiazol-5(4H)-ones and contributing to the knowledge of thiazine derivatives' synthesis (Jenny & Heimgartner, 1989).
Organoselenium- and Proton-Mediated Cyclization
A variety of allylic amides and thioamides were treated to yield 2-oxazolines and 2-thiazolines, indicating a method for synthesizing heterocycles from allylic compounds. This research opens pathways for creating diverse heterocyclic structures with potential biological applications (Engman, 1991).
properties
IUPAC Name |
prop-2-enyl 4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-3-11-22-16(21)15-12(2)18-17(23-15)19-14(20)10-9-13-7-5-4-6-8-13/h3-10H,1,11H2,2H3,(H,18,19,20)/b10-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNWATYVJZKKOV-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=CC=C2)C(=O)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CC=C2)C(=O)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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